molecular formula C11H11ClIN3O2 B8336018 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol CAS No. 936901-69-8

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol

Cat. No. B8336018
Key on ui cas rn: 936901-69-8
M. Wt: 379.58 g/mol
InChI Key: CPXDQTHOJLSAKN-UHFFFAOYSA-N
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Patent
US08653268B2

Procedure details

Under inert atmosphere N-iodosuccinimide (3.6 g, 0.016 mol) and 3-(8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-hydroxymethyl-cyclobutanol (3.16 g, 0.012 mol) were dissolved in N,N-dimethylformamide (30 mL) and heated at 60° C. for 3.0 hours. The reaction mixture was then concentrated in vacuo to a dark oil and purified by HPFC Jones 20 g silica gel column, eluting with 5% MeOH:CH2Cl2 to yield a light brown fluffy solid which was triturated with diethyl ether and hexanes to afford the title compound; MS (ES+): m/z 379.85 (100) [MH+], 381.80 (30) [MH+]; HPLC: tR=2.30 min (OpenLynx, polar—5 min).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:11]2[N:12]([C:16]([CH:19]3[CH2:22][C:21]([CH2:24][OH:25])([OH:23])[CH2:20]3)=[N:17][CH:18]=2)[CH:13]=[CH:14][N:15]=1>CN(C)C=O>[Cl:9][C:10]1[C:11]2[N:12]([C:16]([CH:19]3[CH2:20][C:21]([CH2:24][OH:25])([OH:23])[CH2:22]3)=[N:17][C:18]=2[I:1])[CH:13]=[CH:14][N:15]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
3.16 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)(O)CO
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo to a dark oil
CUSTOM
Type
CUSTOM
Details
purified by HPFC Jones 20 g silica gel column
WASH
Type
WASH
Details
eluting with 5% MeOH
CUSTOM
Type
CUSTOM
Details
CH2Cl2 to yield a light brown fluffy solid which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether and hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=NC2I)C2CC(C2)(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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